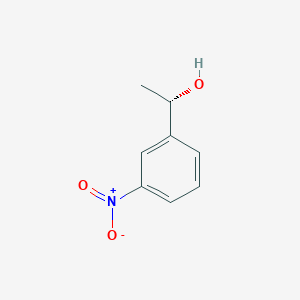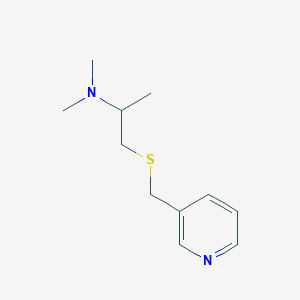
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)-, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic organic compound with a molecular weight of 255.4 g/mol and a chemical formula of C12H21NOS.
Mecanismo De Acción
DMAPT inhibits the activation of the NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of NF-κB-mediated gene transcription, which is involved in cell survival, proliferation, and inflammation.
Efectos Bioquímicos Y Fisiológicos
DMAPT has been shown to have anti-tumor and anti-inflammatory effects in various preclinical models. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of DMAPT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMAPT is its high selectivity for the NF-κB signaling pathway, which makes it a promising therapeutic agent for various diseases. However, its low solubility in water and potential toxicity limit its use in lab experiments.
Direcciones Futuras
1. Investigate the potential therapeutic applications of DMAPT in other diseases, such as cardiovascular and metabolic disorders.
2. Develop more efficient synthesis methods for DMAPT to improve its purity and yield.
3. Investigate the potential synergistic effects of DMAPT with other therapeutic agents.
4. Develop new formulations of DMAPT to improve its solubility and bioavailability.
5. Investigate the potential long-term effects of DMAPT on human health.
Métodos De Síntesis
The synthesis of DMAPT involves the reaction of pyridine-3-carboxaldehyde with 2-(dimethylamino)propylthiol in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain DMAPT in high purity.
Aplicaciones Científicas De Investigación
DMAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor effects by inhibiting the NF-κB signaling pathway, which is involved in cell survival, proliferation, and inflammation. DMAPT also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
Número CAS |
102206-62-2 |
|---|---|
Nombre del producto |
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)- |
Fórmula molecular |
C11H18N2S |
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(pyridin-3-ylmethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C11H18N2S/c1-10(13(2)3)8-14-9-11-5-4-6-12-7-11/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
CAXVNNIJRUSCDB-UHFFFAOYSA-N |
SMILES |
CC(CSCC1=CN=CC=C1)N(C)C |
SMILES canónico |
CC(CSCC1=CN=CC=C1)N(C)C |
Sinónimos |
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
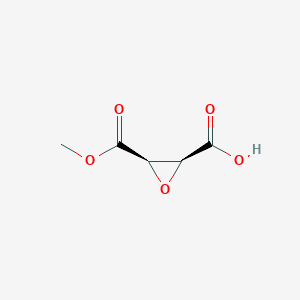
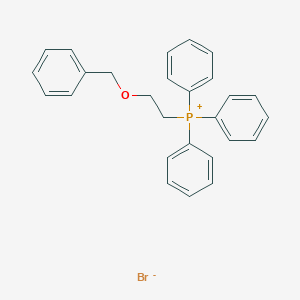
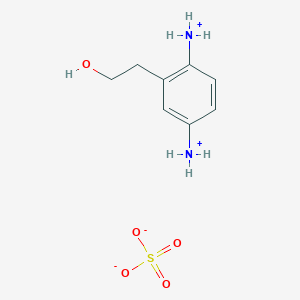
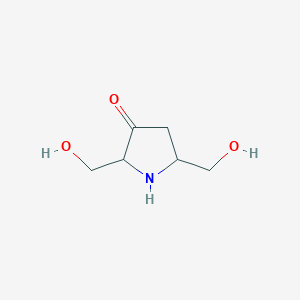

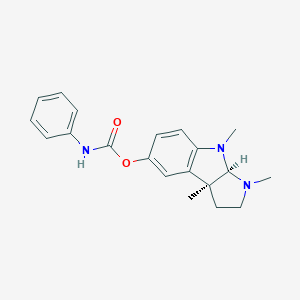
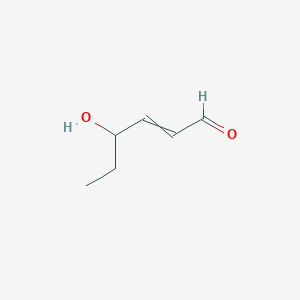
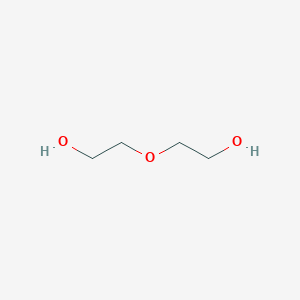
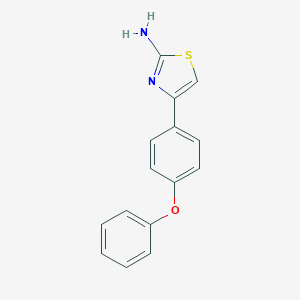
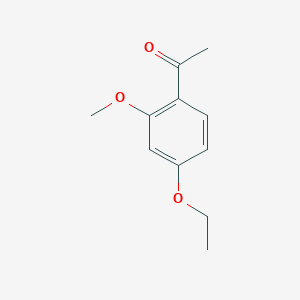
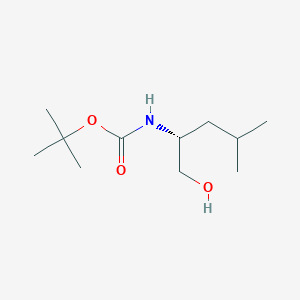
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
